
N'-(3-chloro-4-methoxybenzylidene)-2-phenylacetohydrazide
Descripción general
Descripción
N'-(3-chloro-4-methoxybenzylidene)-2-phenylacetohydrazide, also known as CM-PHA, is a hydrazone derivative that has gained interest in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N'-(3-chloro-4-methoxybenzylidene)-2-phenylacetohydrazide has been found to have potential applications in various scientific fields. In the field of medicinal chemistry, it has been investigated for its anti-cancer properties. Studies have shown that N'-(3-chloro-4-methoxybenzylidene)-2-phenylacetohydrazide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
In the field of material science, N'-(3-chloro-4-methoxybenzylidene)-2-phenylacetohydrazide has been used as a ligand in the synthesis of metal complexes. These complexes have been found to have potential applications in catalysis and electrochemistry.
Mecanismo De Acción
The mechanism of action of N'-(3-chloro-4-methoxybenzylidene)-2-phenylacetohydrazide is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase. It has also been found to interact with DNA, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N'-(3-chloro-4-methoxybenzylidene)-2-phenylacetohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which may contribute to its anti-inflammatory properties. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(3-chloro-4-methoxybenzylidene)-2-phenylacetohydrazide in lab experiments is its ease of synthesis. It can be synthesized using simple reactions and is readily available. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N'-(3-chloro-4-methoxybenzylidene)-2-phenylacetohydrazide. One possible direction is to investigate its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is to explore its applications in material science, such as the synthesis of metal complexes with potential catalytic and electrochemical properties. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved solubility and efficacy.
In conclusion, N'-(3-chloro-4-methoxybenzylidene)-2-phenylacetohydrazide is a hydrazone derivative that has potential applications in various scientific fields. Its ease of synthesis and potential therapeutic properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved solubility and efficacy.
Propiedades
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-15-8-7-13(9-14(15)17)11-18-19-16(20)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,20)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKQVRPMYPBUJL-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





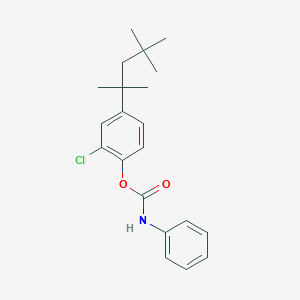

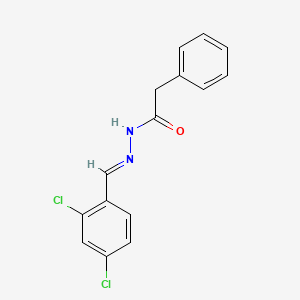
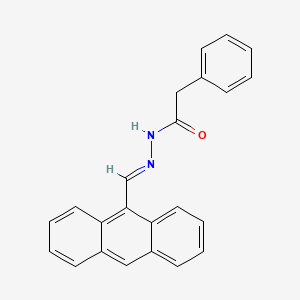

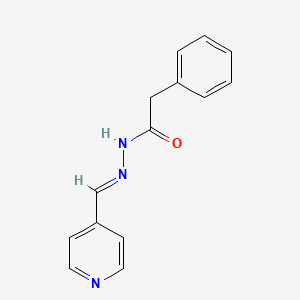
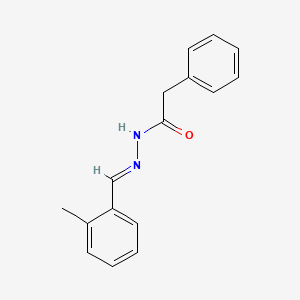
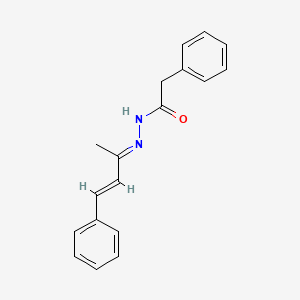

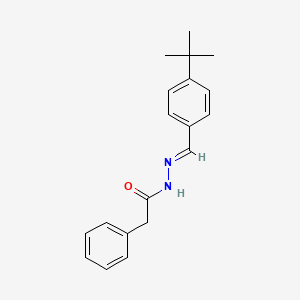
![N'-[(4,5-dibromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B3841359.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylacetohydrazide](/img/structure/B3841368.png)